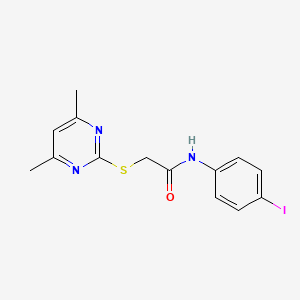

2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group, an iodophenyl group, and an acetamide group, making it a versatile molecule for scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide typically involves the following steps:

Synthesis of 4,6-Dimethyl-2-pyrimidinylsulfanyl Chloride: : This intermediate can be synthesized by reacting 4,6-dimethyl-2-pyrimidinylamine with thionyl chloride (SOCl₂) under controlled conditions.

Reaction with 4-Iodophenylamine: : The intermediate is then reacted with 4-iodophenylamine in the presence of a base such as triethylamine (Et₃N) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

化学反应分析

Sulfanyl (Thioether) Group

-

Oxidation : The sulfanyl group can be oxidized to sulfoxide or sulfone using agents like mCPBA (meta-chloroperbenzoic acid) .

-

Alkylation/Substitution : Reactivity with alkyl halides or nucleophiles under basic conditions to modify the pyrimidine ring .

Acetamide Moiety

-

Hydrolysis : Acidic or basic hydrolysis could convert the acetamide to a carboxylic acid or amine .

-

Nucleophilic Substitution : The iodine on the 4-iodophenyl group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Table 2: Functional Group Transformations

| Functional Group | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| Sulfanyl | Oxidation | mCPBA, H₂O₂ | Sulfoxide/Sulfone derivatives |

| Acetamide | Hydrolysis | H₂SO₄ (aq), Δ | N-(4-Iodophenyl)amine |

| 4-Iodophenyl | Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives |

Biological Activity and Downstream Effects

While direct data on this compound’s biological reactions is limited, source highlights related MEK inhibitors (e.g., ARRY-142886) with structural similarities:

-

MEK Inhibition : Pyrimidine derivatives often act as ATP-noncompetitive inhibitors, blocking ERK phosphorylation .

-

Cellular Effects : Downregulation of phospho-ERK1/2 and p-p70S6K in cancer cell lines (e.g., MV4-11, MOLM13) .

Table 3: Biological Interactions of Related Compounds

| Compound | Target | IC₅₀/EC₅₀ | Observed Effect | Source |

|---|---|---|---|---|

| ARRY-142886 | MEK1/2 | 14 nM | ERK1/2 phosphorylation inhibition | |

| AZD6244 | MEK1/2 | 14–50 nM (GI₅₀) | G0/G1 cell cycle arrest |

Stability and Compatibility

-

Thermal Stability : Likely stable up to 150°C based on synthetic protocols in source .

-

Light Sensitivity : The iodophenyl group may necessitate storage in amber containers to prevent dehalogenation .

Research Gaps and Limitations

-

Direct experimental data on this compound’s reactivity is sparse; most inferences derive from structural analogs.

-

Biological activity is hypothesized based on MEK inhibitors but requires empirical validation.

科学研究应用

Anticancer Activity

Research indicates that compounds with similar structures to 2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide exhibit anticancer properties. Studies have shown that pyrimidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression. For instance, compounds that target specific kinases or receptors involved in cancer cell proliferation have been identified as promising candidates for further development.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. In related studies, pyrimidine-based compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases, including arthritis and other chronic inflammatory conditions.

Antioxidant Activity

Preliminary biological tests have indicated that similar acetamide derivatives exhibit significant antioxidant activity. This is particularly relevant for compounds that can scavenge free radicals and reduce oxidative stress, potentially offering therapeutic benefits in conditions related to oxidative damage.

Case Study 1: Synthesis and Biological Evaluation

In one study focused on the synthesis of related compounds, researchers prepared various pyrimidine derivatives and evaluated their biological activities. The results showed that certain derivatives exhibited significant inhibition of lipid peroxidation and lipoxygenase activity, suggesting their utility as antioxidant agents .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on a series of pyrimidine-based compounds, revealing insights into how structural variations influence biological activity. Modifications at the sulfur atom or the aromatic ring significantly affected the potency of these compounds against cancer cell lines .

作用机制

The mechanism by which 2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The iodophenyl group can interact with iodine receptors, while the acetamide group can interact with enzymes and other proteins. The pyrimidinyl group can participate in hydrogen bonding and other interactions with biological molecules.

相似化合物的比较

Similar Compounds

2-((4,6-Dimethyl-2-pyrimidinyl)amino)phenol: : This compound is similar in structure but lacks the sulfanyl and acetamide groups.

4-((4,6-Dimethyl-2-pyrimidinyl)amino)phenol: : This compound is also similar but has a different functional group arrangement.

Uniqueness

2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide is unique due to its combination of pyrimidinyl, iodophenyl, and acetamide groups. This combination provides it with distinct chemical and biological properties that are not found in other similar compounds.

生物活性

2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C14H14IN3OS, with a molecular weight of approximately 399.25 g/mol. Its structure features a pyrimidine ring, an iodine atom attached to a phenyl group, and an acetamide functional group, which contributes to its reactivity and biological interactions .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of compounds similar to this compound. For instance, benzamide derivatives have shown promising results in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth. Compounds that share structural similarities with our compound may exhibit similar mechanisms of action .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Kinase Inhibition : Some studies suggest that compounds with a benzamide core can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous tissues .

- Reactive Oxygen Species (ROS) Modulation : The compound may also influence oxidative stress pathways, potentially leading to enhanced apoptosis in cancer cells through ROS accumulation .

Case Studies

- In Vitro Studies : Research involving similar compounds has demonstrated significant cytotoxicity against various cancer cell lines. For example, a study found that certain pyrimidine derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating strong antitumor potential .

- In Vivo Studies : Animal models treated with related compounds have shown reduced tumor growth rates and improved survival rates compared to control groups. These findings suggest that the compound could be further investigated for its therapeutic potential in oncology .

Table 1: Biological Activity Overview

属性

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-iodophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14IN3OS/c1-9-7-10(2)17-14(16-9)20-8-13(19)18-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFHBJQHFFFHEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)I)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14IN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。